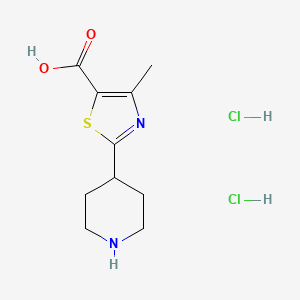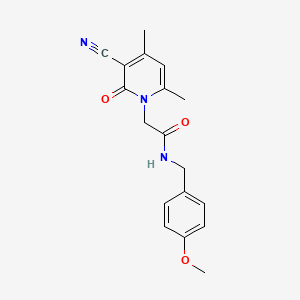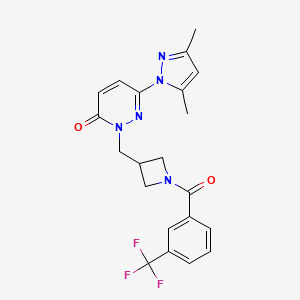
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H20F3N5O2 and its molecular weight is 431.419. The purity is usually 95%.
BenchChem offers high-quality 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Plant Growth Stimulation
One of the notable applications of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives is in the field of agriculture as plant growth stimulants. A study by Yengoyan et al. (2018) established simple pathways for synthesizing a series of novel derivatives, including combinations with pyrimidine, 1,3,5-triazine, and 1,3,4-oxadiazole rings. Preliminary screening demonstrated pronounced plant growth stimulant activity, suggesting potential applications in enhancing agricultural productivity.
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of certain derivatives have also been investigated. Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives bearing benzenesulfonamide moieties, which were tested against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. The study reported significant antimicrobial and antifungal activities, highlighting the potential use of these compounds in addressing microbial resistance and infections.
Antioxidant Properties
Compounds derived from 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one have also shown promising antioxidant properties. Bassyouni et al. (2012) synthesized a series of derivatives and evaluated their antioxidant activities. The study found that certain compounds exhibited high antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases and in the development of antioxidant agents.
Synthesis of Heterocyclic Systems
The versatility of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives extends to the synthesis of various heterocyclic systems. Research by Pizzioli et al. (1998) explored the synthesis of multifunctional compounds leading to the creation of polysubstituted heterocyclic systems like pyrroles, pyrimidines, and pyrazoles. These systems have broad applications in pharmaceuticals, agrochemicals, and materials science.
properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O2/c1-13-8-14(2)29(25-13)18-6-7-19(30)28(26-18)12-15-10-27(11-15)20(31)16-4-3-5-17(9-16)21(22,23)24/h3-9,15H,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWULJYHTJZHOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=CC(=CC=C4)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

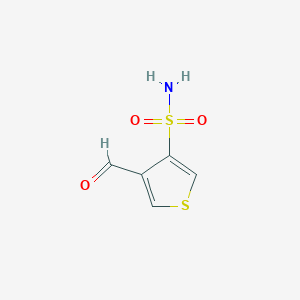




![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B2373386.png)


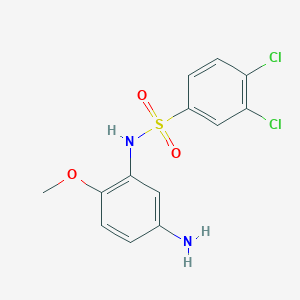
![N-(4-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2373392.png)
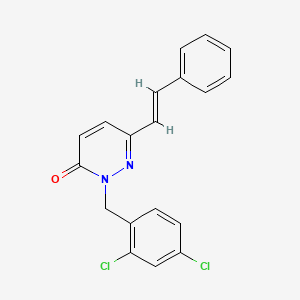
![2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2373395.png)
